methyl 5-amino-1H-indazole-4-carboxylate

Descripción general

Descripción

Methyl 5-amino-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carboxylic acid esters. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Reactivity of the Amino Group

The 5-amino group participates in nucleophilic and electrophilic reactions, forming derivatives critical for pharmaceutical applications.

Key Reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives.

Conditions : Pyridine/DCM, room temperature.

Product : Methyl 5-(acylamino)-1H-indazole-4-carboxylate . -

Alkylation : Forms N-alkyl derivatives via reaction with alkyl halides.

Conditions : K₂CO₃, DMF, 60–80°C.

Product : Methyl 5-(alkylamino)-1H-indazole-4-carboxylate . -

Diazotization : Generates diazonium salts for coupling reactions (e.g., Sandmeyer reaction).

Conditions : NaNO₂/HCl, 0–5°C.

Application : Synthesis of halogenated or hydroxylated indazoles .

Ester Group Reactivity

The methyl ester at position 4 undergoes hydrolysis and nucleophilic substitution.

Key Reactions:

-

Acidic Hydrolysis :

Conditions : HCl (6M), reflux.

Product : 5-Amino-1H-indazole-4-carboxylic acid. -

Aminolysis : Reacts with amines (e.g., NH₃) to yield primary amides.

Conditions : NH₃/MeOH, 50°C.

Product : 5-Amino-1H-indazole-4-carboxamide.

Cyclization and Condensation Reactions

The amino and ester groups facilitate intramolecular and intermolecular cyclizations.

Key Pathways:

-

Heterocyclization with Aldehydes/Ketones :

Conditions : Aromatic aldehydes, Fe powder, AcOH/EtOH, 80°C.

Product : Fused pyrazoloquinazolinones (e.g., via Knoevenagel adduct intermediates) . -

Microwave-Assisted Cyclization :

Conditions : MW irradiation, 150°C, 15 min.

Product : Pyrazolo[5,4-b]naphthyridines .

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Methyl 5-amino-1H-indazole-3-carboxylate | Amino (C5), ester (C3) | Ester position alters electrophilic substitution patterns |

| 5-Amino-1H-indazole | Amino (C5) | Lacks ester group; limited to amino reactivity |

| Methyl 5-bromo-1H-indazole-4-carboxylate | Br (C5), ester (C4) | Bromine enables Suzuki coupling; amino group absent |

Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Acylation | Ac₂O, pyridine, RT | N-Acetyl derivative | 85–90 |

| Alkylation | MeI, K₂CO₃, DMF, 80°C | N-Methyl derivative | 75–80 |

| Diazotization/Coupling | NaNO₂/HCl, CuCN | 5-Cyano-1H-indazole-4-carboxylate | 60–65 |

| Ester Hydrolysis | HCl (6M), reflux, 4h | Carboxylic acid | >90 |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 5-amino-1H-indazole-4-carboxylate serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its derivatives have shown promising biological activities, including:

- Anticancer Properties : Several studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating its potential as an anticancer agent .

- Antimicrobial Activity : The compound and its derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various pathogens. For example, certain derivatives exhibited strong activity against E. coli and C. albicans strains .

Biological Studies

The compound is utilized in biological research to explore the interactions of indazole derivatives with biological targets. Its role includes:

- Investigating Mechanisms of Action : Studies have focused on understanding how these compounds influence cellular processes, such as apoptosis and cell cycle regulation, particularly through pathways involving Bcl2 family members and p53/MDM2 .

- Structure-Activity Relationship (SAR) : Research into the SAR of this compound has revealed that modifications at various positions on the indazole ring can significantly enhance biological activity. For instance, substituents at the 4-position have been linked to improved kinase inhibition and anticancer activity.

Chemical Biology

In chemical biology, this compound is employed to design chemical probes for studying cellular mechanisms. Its applications include:

- Chemical Probes Development : The compound aids in the synthesis of probes that can elucidate molecular interactions within cells, enhancing our understanding of complex biological systems.

Agrochemical Applications

The potential use of this compound extends to agrochemicals, where it is explored for developing new herbicides and fungicides. Its efficacy in inhibiting specific biological pathways makes it a candidate for creating environmentally friendly agrochemical agents.

Data Summary Table

The following table summarizes selected studies on the biological activities of this compound derivatives:

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound derivatives:

- Antitumor Activity : A study highlighted that certain derivatives exhibited significant inhibitory effects against multiple cancer cell lines, with some showing selectivity towards cancerous cells compared to normal cells .

- Antimicrobial Evaluation : Another study reported on the effectiveness of indazole derivatives against fungal strains such as C. albicans, indicating their potential as new antifungal agents .

- Pharmacological Insights : Research into the pharmacodynamics of these compounds has provided insights into their mechanisms of action, particularly concerning apoptosis pathways and cellular signaling .

Mecanismo De Acción

The mechanism of action of methyl 5-amino-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Methyl 5-amino-1H-indazole-4-carboxylate can be compared with other indazole derivatives, such as:

- Methyl 6-amino-1H-indazole-4-carboxylate

- Methyl 5-nitro-1H-indazole-4-carboxylate

- Methyl 5-chloro-1H-indazole-4-carboxylate

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties

Actividad Biológica

Methyl 5-amino-1H-indazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

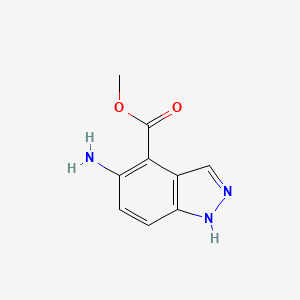

This compound is characterized by the following structural formula:

This compound features an indazole core, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and interact with receptors . The compound can bind to specific molecular targets, leading to:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can alter metabolic pathways and cellular signaling.

- Receptor Modulation : The compound can act as an agonist or antagonist at certain receptors, influencing physiological responses.

1. Antitumor Activity

This compound exhibits promising antitumor properties. Recent studies indicate that indazole derivatives have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hep-G2 (liver cancer) | 3.32 |

| This compound | K562 (leukemia) | 0.64 |

These values suggest that the compound may be effective in inhibiting tumor growth, particularly in liver and blood cancers .

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

3. Neuroprotective Potential

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative conditions. The exact mechanisms remain under investigation but may involve modulation of oxidative stress pathways .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study conducted on the antiproliferative effects of this compound against Hep-G2 cells revealed an IC50 value of 3.32 µM , indicating significant cytotoxicity compared to standard drugs like 5-Fluorouracil (5-Fu) . The study highlighted structure-activity relationships (SARs) that suggest modifications at specific positions on the indazole ring enhance antitumor efficacy.

Case Study 2: Inhibition of Enzyme Activity

Another investigation demonstrated that this compound effectively inhibits Pim kinases , which are implicated in cancer cell survival and proliferation. The compound exhibited IC50 values in the nanomolar range, suggesting potent inhibitory activity .

Propiedades

IUPAC Name |

methyl 5-amino-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDKZQRERLGTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650587 | |

| Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78416-43-0 | |

| Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.